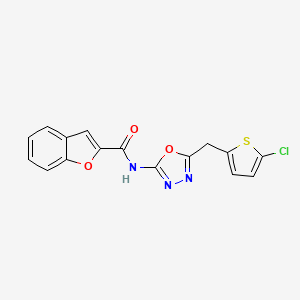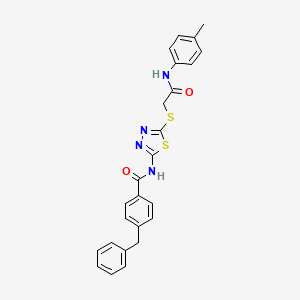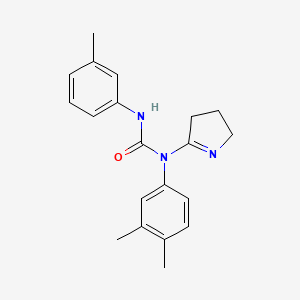
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(m-tolyl)urea is a chemical compound that has gained attention in scientific research due to its potential for use in various fields.
Applications De Recherche Scientifique
Anion Coordination Chemistry
The anion coordination chemistry of urea-based ligands has been explored, demonstrating their ability to form adducts with inorganic oxo-acids such as perchloric, nitric, or sulfuric acid, leading to a variety of hydrogen bond motifs. This research suggests potential applications in the development of anion-selective sensors or separation processes (Wu et al., 2007).
Molecular Self-Assembly and Foldamers
The study of heterocyclic ureas (amides) and their ability to form multiply hydrogen-bonded complexes highlights the potential of urea derivatives in the design of novel foldamers and self-assembling materials. These materials can equilibrate with multiply hydrogen-bonded sheetlike structures, mimicking biological processes and providing a foundation for the development of new biomaterials and nanotechnology applications (Corbin et al., 2001).
Enhancement of Hydrogen-Bonded Complexes
Research on N, N'-Dimethyl-N, N'-[2-(3-methylureido)pyrid-5-yl]urea demonstrated its role in enhancing the formation of highly associated complexes, indicating its utility in the design of complex molecular systems with specific binding properties. This has implications for the development of novel drug delivery systems and molecular recognition processes (Kagechika et al., 1996).
Skin Penetration Enhancement
Urea derivatives have been assessed as skin penetration enhancers, demonstrating their potential in transdermal drug delivery. This research suggests that specific urea analogues, when delivered from certain solvents, can significantly enhance the permeation of drugs through the skin, offering a route to improve the efficacy of topical treatments (Williams & Barry, 1989).
Novel Reaction Pathways and Complex Formation
The reaction of pyrroles with dichloro-dicyano-benzoquinone (DDQ) leading to products containing oxygen atoms showcases the chemical versatility of urea derivatives in facilitating novel reaction pathways. This research could inform the development of new synthetic strategies in organic chemistry and materials science (Ghorai & Mani, 2014).
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-6-4-7-17(12-14)22-20(24)23(19-8-5-11-21-19)18-10-9-15(2)16(3)13-18/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNOKDOQENNIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

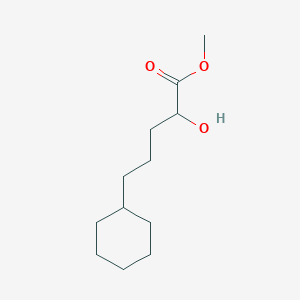
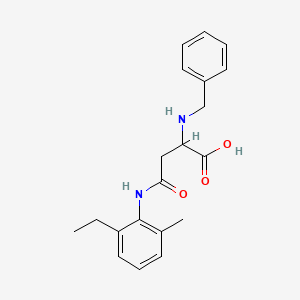
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2573371.png)
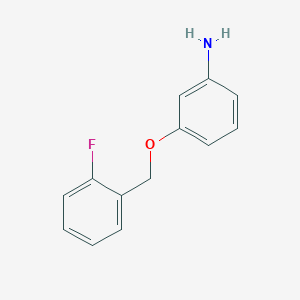
![5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2573373.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573376.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B2573379.png)
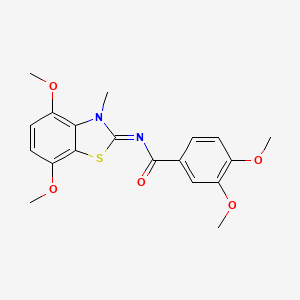
![N-(2-fluorophenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2573382.png)


